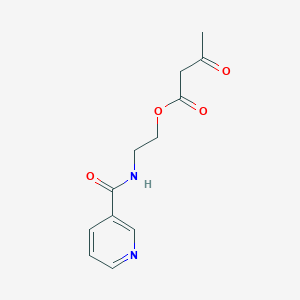

2-Nicotinoylaminoethyl acetoacetate

Description

2-Nicotinoylaminoethyl acetoacetate is a specialized organic compound combining an acetoacetate ester with a nicotinoylaminoethyl moiety. Structurally, it consists of an ethyl group linked to both an acetoacetyl (CH₃COCO-) group and a nicotinamide (pyridine-3-carboxamide) functional group. Acetoacetate esters, such as ethyl acetoacetate, are well-documented in organic synthesis due to their keto-enol tautomerism and reactivity in condensation reactions (e.g., Claisen, Michael additions) .

Properties

Molecular Formula |

C12H14N2O4 |

|---|---|

Molecular Weight |

250.25 g/mol |

IUPAC Name |

2-(pyridine-3-carbonylamino)ethyl 3-oxobutanoate |

InChI |

InChI=1S/C12H14N2O4/c1-9(15)7-11(16)18-6-5-14-12(17)10-3-2-4-13-8-10/h2-4,8H,5-7H2,1H3,(H,14,17) |

InChI Key |

NDEKGNOPRXTCAO-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)CC(=O)OCCNC(=O)C1=CN=CC=C1 |

Origin of Product |

United States |

Comparison with Similar Compounds

Ethyl Acetoacetate

Structure : CH₃COCOOCH₂CH₃

Properties :

- Melting Point : Liquid at room temperature.

- Solubility: Miscible with organic solvents (e.g., ethanol, ether) but poorly soluble in water.

- Reactivity: Participates in enolate formation, nucleophilic acyl substitutions, and ketone-based reactions.

- Applications : Key intermediate in synthesizing heterocycles (e.g., pyrazoles, coumarins) and pharmaceuticals .

Acetoacetanilide

Structure : CH₃COCH₂CONHC₆H₅

Properties :

- Melting Point : 85°C.

- Solubility : Slightly soluble in water; dissolves in NaOH, alcohol, and chloroform.

- Reactivity : Resembles ethyl acetoacetate but with enhanced stability due to the aromatic anilide group.

- Applications : Intermediate in dye manufacturing (e.g., Hansa yellows) and agrochemicals .

PLA/Acetoacetate Lignin (PLA/At-Lignin)

Structure : Polymer composite with acetoacetate-functionalized lignin.

Properties :

- Mechanical Strength : PLA/At-lignin exhibits superior tensile strength (32.5 MPa) compared to unmodified PLA composites due to enhanced interfacial compatibility.

- Thermal Stability : Improved thermal degradation resistance (TGA data shows ~15°C increase in decomposition onset).

- Applications : Biodegradable materials for packaging and biomedical devices .

Aminoethyl Acetoacetate Derivatives

Examples: Ethyl 2-[(2,2-dicyanovinyl)amino]acetate (CAS 1247425-24-6). Structure: Combines acetoacetate with aminoethyl and electron-withdrawing groups (e.g., dicyanovinyl). Properties:

- Reactivity : Enhanced electrophilicity for cycloadditions and polymer crosslinking.

- Applications : Specialty polymers and photoactive materials .

Comparative Analysis Table

Hypothesized Properties of 2-Nicotinoylaminoethyl Acetoacetate

While direct data is unavailable, structural analogs suggest:

- Solubility: Enhanced solubility in polar solvents (e.g., DMSO, ethanol) due to the nicotinoyl group.

- Reactivity: Potential for coordination with metal ions or participation in hydrogen-bond-driven self-assembly.

- Applications : Drug delivery systems (nicotinamide as a vitamin B3 derivative) or functionalized polymers for biomedical use .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.